molecular formula C14H15N3O6S B6572422 ethyl 5-(2,3-dihydro-1,4-benzodioxin-6-ylsulfamoyl)-1H-pyrazole-4-carboxylate CAS No. 1106908-56-8

ethyl 5-(2,3-dihydro-1,4-benzodioxin-6-ylsulfamoyl)-1H-pyrazole-4-carboxylate

Cat. No.: B6572422
CAS No.: 1106908-56-8
M. Wt: 353.35 g/mol
InChI Key: UXAKDOHTLPZIKG-UHFFFAOYSA-N
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Description

Ethyl 5-(2,3-dihydro-1,4-benzodioxin-6-ylsulfamoyl)-1H-pyrazole-4-carboxylate is a complex organic compound that features a unique combination of functional groups, including a benzodioxin ring, a sulfamoyl group, and a pyrazole ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-(2,3-dihydro-1,4-benzodioxin-6-ylsulfamoyl)-1H-pyrazole-4-carboxylate typically involves multiple steps. One common method starts with the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with benzenesulfonyl chloride under controlled pH conditions using aqueous sodium carbonate. This reaction yields 2,3-dihydro-1,4-benzodioxin-6-ylbenzenesulfonamide, which is then further reacted with various alkyl or aryl halides in the presence of N,N-dimethylformamide and lithium hydride to obtain the desired sulfonamide derivatives .

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(2,3-dihydro-1,4-benzodioxin-6-ylsulfamoyl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfamoyl group or the pyrazole ring, using reagents like alkyl halides or aryl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols. Substitution reactions typically result in the formation of new sulfonamide or pyrazole derivatives.

Scientific Research Applications

Ethyl 5-(2,3-dihydro-1,4-benzodioxin-6-ylsulfamoyl)-1H-pyrazole-4-carboxylate has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 5-(2,3-dihydro-1,4-benzodioxin-6-ylsulfamoyl)-1H-pyrazole-4-carboxylate is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds. Its pyrazole ring, in particular, may enhance its potential as an enzyme inhibitor and its overall pharmacological profile.

Properties

IUPAC Name

ethyl 5-(2,3-dihydro-1,4-benzodioxin-6-ylsulfamoyl)-1H-pyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O6S/c1-2-21-14(18)10-8-15-16-13(10)24(19,20)17-9-3-4-11-12(7-9)23-6-5-22-11/h3-4,7-8,17H,2,5-6H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXAKDOHTLPZIKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NN=C1)S(=O)(=O)NC2=CC3=C(C=C2)OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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